
1-(3-((5-クロロ-4-トルエンスルホニルチアゾール-2-イル)アミノ)プロピル)ピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole and pyrrolidinone moieties in its structure suggests it may exhibit unique biological and chemical properties.
科学的研究の応用
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
The compound “1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one” is a complex molecule that likely interacts with multiple targets due to its structural components. It contains an indole nucleus , a thiazole ring , and a pyrrolidine ring .
Indole derivatives have been found to bind with high affinity to multiple receptors , thiazole derivatives have diverse biological activities , and pyrrolidine derivatives have been associated with target selectivity . .
Mode of Action
The mode of action of this compound is likely multifaceted due to its structural complexity. Indole derivatives, for instance, are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiazole derivatives have been associated with similar biological activities . Pyrrolidine derivatives have been reported to have target selectivity . The exact mode of action of this compound would depend on its specific targets and their interactions.
Biochemical Pathways
The compound’s impact on biochemical pathways is likely diverse, given its structural components. Indole derivatives, for instance, are involved in a variety of biological activities . Thiazole derivatives are found in many potent biologically active compounds . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and their interactions. Given the diverse biological activities associated with indole , thiazole , and pyrrolidine derivatives, the compound could potentially have a wide range of effects.
準備方法
The synthesis of 1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidinone intermediates. One common synthetic route includes:
Formation of the Thiazole Intermediate: This step involves the reaction of 5-chloro-2-aminothiazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to yield 5-chloro-4-tosylthiazole.
Coupling Reaction: The thiazole intermediate is then coupled with 3-bromopropylamine under basic conditions to form the desired 3-((5-chloro-4-tosylthiazol-2-yl)amino)propylamine.
Cyclization: Finally, the amine intermediate undergoes cyclization with succinic anhydride to form the pyrrolidin-2-one ring, yielding the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.
化学反応の分析
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar compounds to 1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one include other thiazole and pyrrolidinone derivatives. For example:
Thiazole Derivatives: Compounds like 5-chloro-2-aminothiazole and 4-tosylthiazole share structural similarities and may exhibit comparable biological activities.
Pyrrolidinone Derivatives: Compounds such as pyrrolidin-2-one and its substituted derivatives are structurally related and may have similar chemical reactivity and biological properties.
The uniqueness of 1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one lies in the combination of these two moieties, which may result in distinct properties and applications not observed in the individual components.
特性
IUPAC Name |
1-[3-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-12-5-7-13(8-6-12)26(23,24)16-15(18)25-17(20-16)19-9-3-11-21-10-2-4-14(21)22/h5-8H,2-4,9-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOKZOZRYUWGHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCCN3CCCC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
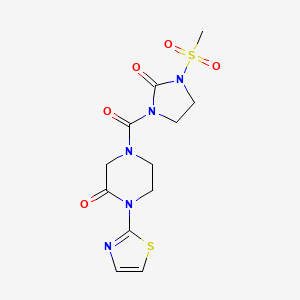
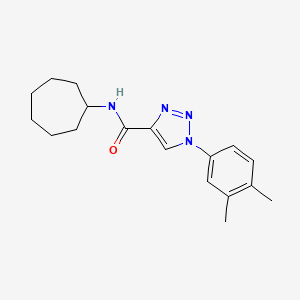
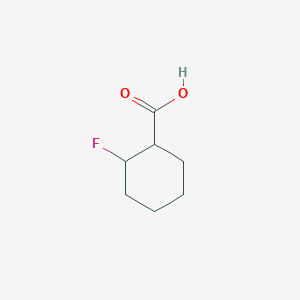

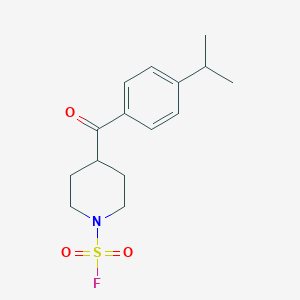

![2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2396664.png)
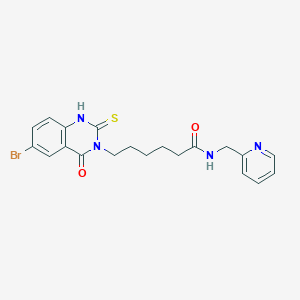
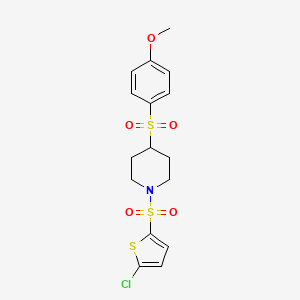
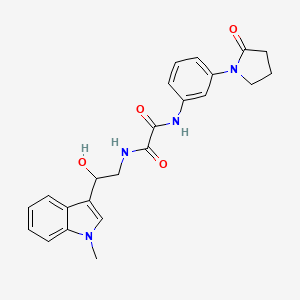
![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)


![1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2396675.png)
